N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide typically involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with appropriate reagents under specific conditions. One method involves the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base such as lutidine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that include cyclization reactions, condensation reactions, and the use of organocatalysts. These methods aim to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions to form corresponding oxidized products.
Reduction: Radical reduction can be used to transform the compound into different derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to the delocalization of π-electrons
Common Reagents and Conditions
Common reagents used in these reactions include hypophosphorous acid, formaldehyde, and tetrabutylammonium iodide. Reaction conditions often involve refluxing in solvents like 1-propanol or toluene .
Major Products Formed
The major products formed from these reactions include various indole derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other bioactive compounds
Mechanism of Action
The mechanism of action of N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(1-methyl-1H-indol-3-yl)acetamide
- 2-(1-methyl-1H-indol-3-yl)acetic acid
- 1-methyl-1H-indole-3-carboxamide .
Uniqueness
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad range of applications in scientific research make it a valuable compound in the field of chemistry and medicine .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-20-14-10-6-5-9-13(14)16(17(20)22)19-18-15(21)11-12-7-3-2-4-8-12/h2-10,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRFTJCHKHPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.